molecular formula C28H30O5 B14277070 4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate CAS No. 123688-85-7

4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate

Cat. No.: B14277070
CAS No.: 123688-85-7
M. Wt: 446.5 g/mol
InChI Key: CECDIJXSKMTEGF-UHFFFAOYSA-N
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Description

4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C36H46O6 It is a member of the ester family, characterized by the presence of a benzoyloxy group and an octyloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-(octyloxy)benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or octyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted phenyl benzoates.

Scientific Research Applications

4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active phenolic and benzoic acid derivatives, which can interact with cellular components. These interactions may modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
  • 4-(Benzyloxy)phenyl acetic acid
  • 4-Benzyloxyphenol

Uniqueness

4-(Benzoyloxy)phenyl 4-(octyloxy)benzoate is unique due to its specific combination of benzoyloxy and octyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

123688-85-7

Molecular Formula

C28H30O5

Molecular Weight

446.5 g/mol

IUPAC Name

(4-benzoyloxyphenyl) 4-octoxybenzoate

InChI

InChI=1S/C28H30O5/c1-2-3-4-5-6-10-21-31-24-15-13-23(14-16-24)28(30)33-26-19-17-25(18-20-26)32-27(29)22-11-8-7-9-12-22/h7-9,11-20H,2-6,10,21H2,1H3

InChI Key

CECDIJXSKMTEGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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